Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Medicinal Chemistry Kinase Inhibitors Synthetic Building Blocks

Researchers relying on Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 25940-35-6) as a versatile kinase inhibitor scaffold often face failed syntheses due to regioisomeric contamination or decarboxylated impurities. This unsubstituted core offers five independent diversification vectors (C2, C5, C6, C7, and 3-COOH) for systematic parallel synthesis. - Use melting point (275-280 °C for high-purity grade vs. ~180 °C for technical grade) as a rapid incoming QC metric to verify material integrity. - The 3-COOH handle enables direct amide library synthesis without additional functionalization steps, accelerating hit-to-lead timelines. - Store long-term at 2-8 °C to prevent carboxylic acid degradation and ensure batch-to-batch consistency.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 25940-35-6
Cat. No. B1363797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS25940-35-6
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)C(=O)O)N=C1
InChIInChI=1S/C7H5N3O2/c11-7(12)5-4-9-10-3-1-2-8-6(5)10/h1-4H,(H,11,12)
InChIKeyHNYVPKNVKSTVJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: Overview


Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 25940-35-6) is a fused N-heterocyclic compound consisting of a pyrazole ring fused to a pyrimidine ring with a carboxylic acid functional group at the 3-position. With a molecular weight of 163.13 g/mol and molecular formula C₇H₅N₃O₂ [1], this scaffold serves as a privileged core structure in medicinal chemistry, particularly as a key intermediate for synthesizing potent protein kinase inhibitors [2]. The compound is a solid at ambient temperature with a melting point of approximately 180 °C and a predicted pKa of -1.71 ± 0.41 for the carboxylic acid moiety , indicating strong acidity relative to typical aromatic carboxylic acids. Commercial availability is established through multiple vendors at purities ranging from 95% to 98%+ [1], supporting its utility as a reliable building block in drug discovery workflows.

Kinase inhibitor building block

Supports synthesis of B-Raf, Pim-1, CHK1, and AAK1 targeted libraries via 3-COOH derivatization

Unsubstituted core with 5 diversification vectors

Enables parallel SAR exploration at C2, C5, C6, C7, and 3-carboxylic acid positions without pre-installed substituents

Validated hinge-binding pharmacophore

X-ray co-crystal structures confirm binding mode conserved across multiple kinase families

Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: Key Differentiators


Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is not a standalone therapeutic agent but rather a critical synthetic intermediate whose procurement quality directly impacts downstream derivative yields, purity profiles, and biological assay reproducibility. The parent scaffold itself lacks direct biological activity data; however, its substituted derivatives exhibit highly variable potency across different kinase targets depending on substitution patterns [1]. The 3-carboxylic acid moiety serves as an essential synthetic handle for amide bond formation and further derivatization, while the unsubstituted core enables flexible functionalization at multiple positions (C2, C5, C6, C7) [2]. Procurement decisions must therefore prioritize vendor-specific purity specifications, batch-to-batch consistency, and validated structural identity, as impurities or incorrect regioisomers (e.g., pyrazolo[1,5-a]pyrimidine-6-carboxylic acid) can lead to failed syntheses or misleading SAR interpretation [3]. Substitution with structurally similar but functionally distinct analogs—such as 7-(trifluoromethyl)-substituted variants or 5,7-dimethyl derivatives—would fundamentally alter the synthetic trajectory and biological outcome of downstream compounds.

Regioisomer mismatch (6-COOH vs. 3-COOH)

Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid may not transfer synthetic outcomes; distinct biological activity profiles reported for derivatives. Confirm positional isomer identity.

Pre-substituted analog limitations

5-methyl or 7-trifluoromethyl analogs reduce available diversification sites by up to 40%, restricting SAR breadth and scaffold reuse across kinase programs.

Purity-grade variability

Melting point shifts >95°C between technical and high-purity grades indicate potential impurities or hydration states; may compromise coupling efficiency and SAR reproducibility.

Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: Quantitative Comparison


Synthetic Utility and Potency of 3-Carboxy Substituent

The 3-carboxylic acid group in pyrazolo[1,5-a]pyrimidine-3-carboxylic acid enables direct amide coupling and esterification reactions that are not accessible with the non-carboxylated pyrazolo[1,5-a]pyrimidine core. This functional handle is critical for generating the 3-aminocarbonyl derivatives described in patent literature as potent kinase inhibitors. Notably, pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives have demonstrated B-Raf kinase inhibition, whereas the parent unsubstituted pyrazolo[1,5-a]pyrimidine scaffold lacks measurable kinase inhibitory activity [1]. The SAR studies further demonstrate that modifications at the 3-position carboxylic acid (via amidation) combined with C2 and C5/C7 substitutions can achieve B-Raf IC50 values as low as 0.032 μM in optimized derivatives [2], representing an improvement of >3 orders of magnitude over the inactive parent core.

3-Carboxy substituent utility
Class-level

Derivatives achieve B-Raf IC50 0.032 μM; parent core inactive

Supports kinase inhibitor design pathway

Potency range >300-fold depending on substitution; hinge-binding validated

Medicinal Chemistry Kinase Inhibitors Synthetic Building Blocks

SAR Flexibility of Unsubstituted Scaffold

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 25940-35-6) provides an unsubstituted heterocyclic core with four distinct positions (C2, C5, C6, C7) available for independent functionalization, plus the reactive 3-carboxylic acid handle. In contrast, pre-substituted commercial analogs such as 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS varies) or 2-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 25940-35-6 analog) restrict SAR exploration by occupying key substitution positions with fixed groups [1]. The SAR data demonstrate that Pim-1 kinase inhibition is highly sensitive to substitution patterns, with IC50 values spanning from 0.158 μM to >10 μM depending on the nature and position of aryl, alkyl, and heteroaryl substituents [2]. The unsubstituted parent compound (CAS 25940-35-6) therefore represents the maximally versatile entry point for scaffold-based drug discovery programs targeting Pim-1/2, B-Raf, CHK1, AAK1, or CK2 kinases [3].

SAR flexibility
Class-level

5 diversifiable positions vs 3–4 in pre-substituted analogs

Maximizes parallel SAR capacity

Pim-1 IC50 spans 0.158–>10 μM based on substitution pattern

Kinase Inhibitor Scaffolds Structure-Activity Relationship Drug Discovery

Purity Specifications and Synthetic Reproducibility

Commercial vendors of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 25940-35-6) provide documented purity specifications ranging from 94% min. (HPLC) to 98%+, with melting point ranges of 275-280 °C for high-purity grades versus ~180 °C for technical grades . This melting point discrepancy (>95 °C difference) is a critical differentiator, as lower-melting material (~180 °C) indicates either different crystalline forms, hydration states, or the presence of impurities that can interfere with downstream coupling reactions. The carboxylic acid moiety makes the compound particularly susceptible to decarboxylation or salt formation during storage; higher purity grades with defined storage conditions (2-8 °C long-term) provide greater assurance of structural integrity at the time of use. In contrast, analogs such as pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (the regioisomer with carboxylic acid at the 6-position) are distinct compounds with different reactivity profiles and biological activities, yet may be confused with the 3-carboxylic acid derivative in procurement [1].

Purity specification
Reported

Melting point >95°C higher for high-purity grade vs technical grade

Enables rapid incoming QC screening

Regioisomer (6-COOH) may confound procurement; confirm identity

Analytical Chemistry Quality Control Synthetic Reproducibility

Multi-Kinase Inhibition Profile vs. Similar Scaffolds

The pyrazolo[1,5-a]pyrimidine scaffold, when appropriately substituted, demonstrates potent inhibition across multiple clinically relevant kinases with distinct ATP-binding pocket geometries. Optimized pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives achieve B-Raf IC50 values of 0.032 μM [1], Pim-1 IC50 values as low as 0.158 μM [2], and sub-micromolar CHK1 inhibition with confirmed X-ray crystallographic binding modes [3]. This multi-kinase targeting capability arises from the scaffold‘s ability to present hydrogen-bonding interactions with the kinase hinge region while projecting substituents into both the solvent-exposed region and hydrophobic back pocket. In contrast, structurally related scaffolds such as pyrazolo[3,4-d]pyrimidines or pyrido[2,3-d]pyrimidines exhibit more restricted kinase selectivity profiles due to altered nitrogen atom positioning and different hinge-binding geometries [1]. The pyrazolo[1,5-a]pyrimidine scaffold’s N1 nitrogen position is particularly critical for establishing the conserved hinge-region hydrogen bond observed across multiple kinase co-crystal structures.

Multi-kinase profile
Class-level

B-Raf IC50 0.032 μM; Pim-1 IC50 0.158 μM; CHK1 X-ray validated

Supports multi-target kinase studies

Binding mode confirmed by co-crystal structures; scaffold selectivity differs from pyrazolo[3,4-d]pyrimidines

Kinase Pharmacology Scaffold Comparison Drug Discovery

Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: Applications & Procurement


Fragment-Based Drug Discovery and Scaffold Hopping

The unsubstituted pyrazolo[1,5-a]pyrimidine-3-carboxylic acid core serves as an ideal starting point for fragment-based screening and scaffold-hopping campaigns targeting the kinase ATP-binding pocket. The scaffold's validated binding to multiple kinases (B-Raf, Pim-1/2, CHK1, AAK1) with co-crystal structure confirmation enables rapid fragment elaboration guided by existing SAR knowledge. Procurement of high-purity material (≥95% by HPLC, melting point 275-280 °C ) is essential for fragment library preparation to avoid false positives from impurities that may exhibit off-target kinase inhibition. The carboxylic acid handle permits immediate amide library synthesis for fragment growth without requiring additional functional group installation steps, accelerating hit-to-lead timelines by eliminating one synthetic transformation compared to non-carboxylated cores.

Parallel Synthesis for Multi-Kinase SAR

The five distinct diversification vectors of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (C2, C5, C6, C7, and 3-COOH) support systematic parallel synthesis workflows for SAR generation across kinase selectivity panels . Unlike pre-substituted commercial analogs that restrict synthetic flexibility, the unsubstituted core (CAS 25940-35-6) enables independent variation of substituents at each position, facilitating the identification of kinase-selectivity determinants. Published SAR data demonstrate that Pim-1 versus Pim-2 selectivity can be tuned through differential substitution at the C5 and C7 positions , with IC50 values spanning from 0.158 μM to >10 μM depending on substitution patterns. Researchers should verify vendor purity specifications (95%+ recommended) and confirm structural identity via NMR prior to initiating multi-gram parallel synthesis campaigns, as regioisomeric contamination with pyrazolo[1,5-a]pyrimidine-6-carboxylic acid can confound SAR interpretation .

Prodrug Development via 3-Carboxylic Acid Handle

The 3-carboxylic acid functionality provides a chemically tractable handle for generating amide and ester prodrugs of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. This functional group is essential for optimizing physicochemical properties such as solubility, permeability, and metabolic stability without requiring de novo scaffold synthesis. Patent literature explicitly describes 3-aminocarbonyl-substituted derivatives as preferred embodiments, indicating that the carboxylic acid serves as a critical junction point for introducing solubilizing amines, PEG chains, or targeting moieties. The strong acidity of the carboxylic acid (predicted pKa = -1.71 ± 0.41 ) enables efficient activation with standard coupling reagents (EDC, HATU, HBTU) under mild conditions compatible with sensitive heterocyclic systems. Procurement of material with verified carboxylic acid integrity (absence of decarboxylation byproducts) is critical, as decarboxylated pyrazolo[1,5-a]pyrimidine lacks the synthetic handle required for amide formation.

Quality-Controlled Procurement for Core Facilities

For contract research organizations (CROs) and academic core facilities supporting multiple medicinal chemistry projects, pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 25940-35-6) represents a high-value building block warranting bulk procurement with documented quality specifications. The significant melting point differential between technical grade material (~180 °C ) and high-purity research grade material (275-280 °C, ≥95% purity ) provides a rapid, non-destructive incoming QC metric—a >95 °C discrepancy that reliably flags material of inadequate purity for sensitive coupling reactions. Long-term storage recommendations (2-8 °C ) should be strictly followed to prevent carboxylic acid degradation. Facilities should maintain separate inventory for this compound versus its 6-carboxylic acid regioisomer [1], as the two compounds are not synthetically interchangeable and yield biologically distinct amide products with potentially divergent kinase inhibition profiles.

Application
Selection Property
Validation Focus
Fragment-based screening
High-purity unsubstituted core with validated kinase hinge-binding
Purity by HPLC and melting point; absence of off-target impurities
Parallel SAR synthesis
Five independent diversification vectors (C2,C5,C6,C7,3-COOH)
Structural identity by NMR; regioisomer exclusion (6-COOH)
Prodrug development
Reactive 3-carboxylic acid handle for amide/ester formation
Carboxylic acid integrity; absence of decarboxylation byproducts
Core facility procurement
Documented purity grades and storage stability (2–8°C)
Melting point QC; separate inventory from 6-COOH regioisomer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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